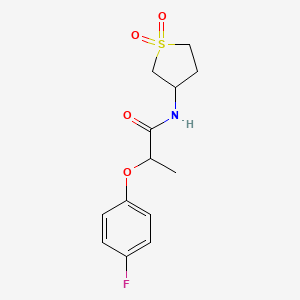
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of thiolactones and contains both a thiol group (sulfur) and a lactone ring. The compound’s systematic name reflects its chemical composition and functional groups.
Preparation Methods
2.1 Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Thiolactone Formation via Cyclization
- Starting material: 4-fluorophenol (4-FPhOH)
- Reaction steps:
Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.
Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.
- Overall reaction:
4-FPhOH+SOCl₂→Compound X
-
Thiolactone Formation via Amide Coupling
- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)
- Reaction steps:
Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).
Coupling: The activated acid reacts with to form Compound X.
- Overall reaction:
4-FPhOAcOH+thiolacetic acid→Compound X
2.2 Industrial Production
Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: Reduction of the lactone ring yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.
Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.
Polymer Chemistry: Thiolactones participate in polymerization reactions.
Materials Science: Its unique structure contributes to novel materials.
Mechanism of Action
The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.
Comparison with Similar Compounds
Compound X stands out due to its thiolactone moiety and fluorine substitution. Similar compounds include:
Thiolactones: Other thiolactones with different substituents.
Fluorinated Compounds: Those containing a fluorine atom in the aromatic ring.
Properties
Molecular Formula |
C13H16FNO4S |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
InChI Key |
ZITRQXTWNABIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)

![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
